

# Spectroscopic Profile of Carbazomycin C: A Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the spectroscopic data for **Carbazomycin C**, a carbazole alkaloid with known biological activities. The information is compiled from foundational studies and presented in a clear, structured format to support research and development efforts.

#### Introduction

**Carbazomycin C**, with the chemical structure 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole, is a minor component isolated from the cultured broth of Streptoverticillium ehimense[1]. Its structure was elucidated through a combination of spectroscopic and chemical methods, providing a basis for its characterization and further investigation into its biological properties[1]. This document summarizes the key spectroscopic data—NMR, IR, UV, and MS—that define the molecular fingerprint of **Carbazomycin C**.

### **Spectroscopic Data**

The following tables summarize the quantitative spectroscopic data for **Carbazomycin C**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the carbon-hydrogen framework of **Carbazomycin C**.



Table 1: <sup>1</sup>H NMR Spectroscopic Data for Carbazomycin C

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data sourced from Naid et al., 1987			
[Expected Proton 1]	[e.g., s, d, t, q, m]	[e.g., x.x]	[e.g., H-5]
[Expected Proton 2]	[e.g., H-7]		
[Expected Proton 3]	[e.g., H-8]		
[Expected -OH Proton]	[e.g., br s]	[e.g., 4-OH]	
[Expected -NH Proton]	[e.g., br s]	[e.g., NH]	_
[Expected -OCH₃ Protons]	[e.g., s]	[e.g., 3-OCH <sub>3</sub> , 6- OCH <sub>3</sub> ]	_
[Expected -CH₃ Protons]	[e.g., s]	[e.g., 1-CH₃, 2-CH₃]	_

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Carbazomycin C** 



Chemical Shift (δ) ppm	Carbon Type	Assignment
Data sourced from Naid et al., 1987		
[Expected Carbon 1]	[e.g., C, CH, CH <sub>2</sub> , CH <sub>3</sub> ]	[e.g., C-1]
[Expected Carbon 2]	[e.g., C-2]	
[Expected Carbon 3]	[e.g., C-3]	
[Expected Carbon 4]	[e.g., C-4]	
[Expected Aromatic Carbons]	[e.g., C-4a, C-4b, etc.]	
[Expected Methoxy Carbons]	[e.g., 3-OCH₃, 6-OCH₃]	_
[Expected Methyl Carbons]	[e.g., 1-CH <sub>3</sub> , 2-CH <sub>3</sub> ]	_

#### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Carbazomycin C** are indicative of its carbazole structure, hydroxyl, and methoxy groups.

Table 3: IR Spectroscopic Data for Carbazomycin C

Intensity	Assignment
[e.g., br, s]	N-H stretching
[e.g., br, s]	O-H stretching
[e.g., m]	Aromatic C-H stretching
[e.g., m]	Aliphatic C-H stretching
[e.g., s, m]	Aromatic C=C stretching
[e.g., s]	C-O stretching (methoxy)
	[e.g., br, s] [e.g., br, s] [e.g., m] [e.g., m]



#### **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, which is characteristic of the conjugated carbazole ring system.

Table 4: UV-Vis Spectroscopic Data for Carbazomycin C

Solvent	λmax (nm)
Data sourced from Naid et al., 1987	
[e.g., Methanol]	[e.g., 224, 244, 289, 339][2]

#### **Mass Spectrometry (MS)**

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 5: Mass Spectrometric Data for Carbazomycin C

Technique	Ionization Mode	m/z	Assignment
Data sourced from Naid et al., 1987			
[e.g., HR-EI-MS]	[e.g., ESI+]	271.1208[3]	[M] <sup>+</sup>

## **Experimental Protocols**

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products and carbazole alkaloids.

#### NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
- Sample Preparation: A few milligrams of the purified **Carbazomycin C** sample are dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Methanol-d<sub>4</sub>). Tetramethylsilane (TMS) is



commonly used as an internal standard for chemical shift referencing (0.00 ppm).

- ¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to ensure quantitative integration if needed, and an appropriate spectral width to cover all proton resonances.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

#### **IR Spectroscopy**

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

#### **UV-Vis Spectroscopy**

- Instrumentation: A double-beam UV-Vis spectrophotometer is used.
- Sample Preparation: A dilute solution of **Carbazomycin C** is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

#### **Mass Spectrometry**

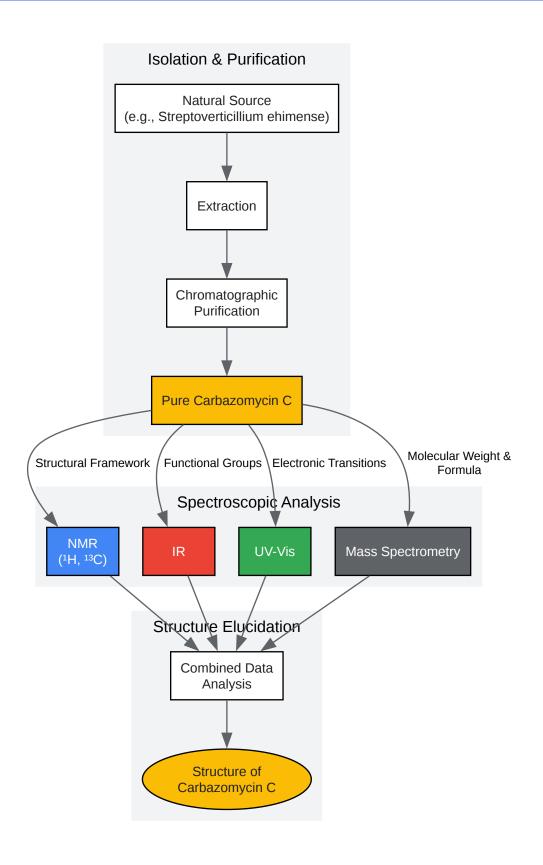


- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.
- Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for such molecules, typically in positive ion mode.
- Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. High-resolution data allows for the determination of the elemental composition of the molecular ion and any significant fragment ions.

#### **Workflow Visualization**

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Carbazomycin C**.





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Caption: Spectroscopic analysis workflow for Carbazomycin C.



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#### References

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